molecular formula C13H11N3O4 B13870924 N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide CAS No. 827029-02-7

N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide

Cat. No.: B13870924
CAS No.: 827029-02-7
M. Wt: 273.24 g/mol
InChI Key: IXAHAIKWPQDMHN-UHFFFAOYSA-N
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Description

N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a nitrophenoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes the nitration of phenol to obtain 3-nitrophenol, which is then reacted with 4-chloropyridine-2-carboxamide in the presence of a base to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-4-(3-aminophenoxy)pyridine-2-carboxamide, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the carboxamide group, which can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide include other pyridine derivatives with nitrophenoxy and carboxamide groups. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nitrophenoxy and carboxamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

827029-02-7

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-methyl-4-(3-nitrophenoxy)pyridine-2-carboxamide

InChI

InChI=1S/C13H11N3O4/c1-14-13(17)12-8-11(5-6-15-12)20-10-4-2-3-9(7-10)16(18)19/h2-8H,1H3,(H,14,17)

InChI Key

IXAHAIKWPQDMHN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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